![molecular formula C7H12N2O2 B2543204 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one CAS No. 1780867-93-7](/img/structure/B2543204.png)
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Triheterabicyclo Derivatives : The compound 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one has been utilized in the synthesis of new triheterabicyclo derivatives. These derivatives were developed from precursors in the 3,7-diheterabicyclo[3.3.1]nonan-9-ones family. The study emphasized the conformational aspects of these molecules, including chair-boat equilibriums and the influence of steric hindrance around the carbonyl group (Garrison et al., 1993).
Noncovalent Self-Assembly Patterns : Research on 7,9-diazabicyclo[4.2.2]decane derivatives, closely related to this compound, revealed distinct self-assembly patterns in solid-state due to variations in conformational constraints imposed by the bridging carbacyclic tether (Du et al., 2004).
Biological Activity and Pharmacological Potential
Antimicrobial Evaluation : Analogues of bicyclomycin, including those based on the basic structure of 8,10-diaza-2-oxabicyclo[4.2.2]decane, were synthesized and evaluated for antimicrobial activity. The structure-activity relationship and the role of the bicyclic nucleus in antimicrobial activity were key focal points of this research (Williams et al., 1985).
Studies on Azabicyclo Systems : The spasmolytic activity of certain lactams and their reduction products, including compounds related to 3,10-diazabicyclo[4.3.1]decanes, was explored. The research investigated the specific anti-serotonin and anti-histaminic activities of these compounds, providing insights into their pharmacological potential (Razdan et al., 1987).
Synthesis of Novel Bicyclo Compounds : The synthesis and evaluation of new 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives for analgesic and anti-inflammatory activities showcased the therapeutic potential of compounds structurally related to this compound. This research highlights the broader scope of such compounds in medicinal chemistry (Sharma et al., 2009).
Conformational and Chemical Studies
Conformational Behavior in Diazabicyclo Systems : A study on the pKa values and conformational aspects of the 3,10-diazabicyclo[4.3.1]decane system provides insights into the structural characteristics and stability of molecules related to this compound. Understanding these aspects is crucial for their application in various fields (Sasaki et al., 1971).
Thermal Isomerization Studies : Research on the thermal transformation of related diazabicyclo compounds, such as 7,8-diazabicyclo[4.2.2]deca-2,4,7,9-tetraene N-oxide, provides important information about the isomerization processes and potential applications in synthetic chemistry (Olsen, 1982).
Synthesis and Chemical Properties
- Synthesis of New Oxabicyclo Derivatives : The synthesis of new compounds such as 3-oxa- or 3-azabicyclo[3.2.0]hept-5-en-2,7-dione and 5,9-dioxa- or 5,9-diazabicyclo[5.3.0]dec-1-en-3-methyliden-6,8-dione demonstrates the versatility of the 3-oxa-7,9-diazabicyclo framework in creating biologically active molecules (Bonsignore et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-1-8-2-6(9-7)4-11-3-5/h5-6,8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPCHGNXLYYRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(CN1)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)
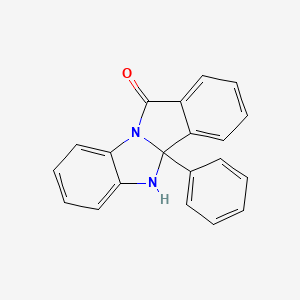
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)

![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)
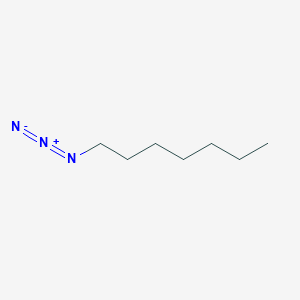
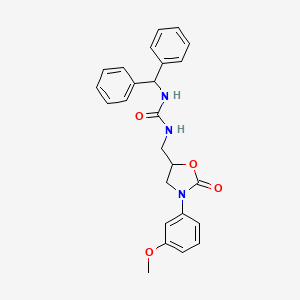
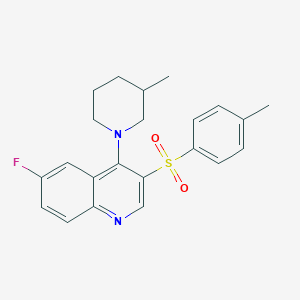

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)

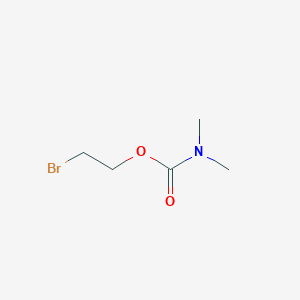
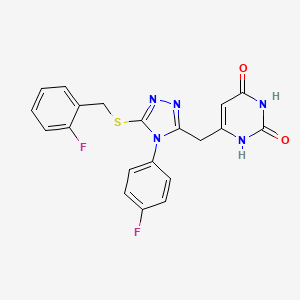
![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)
